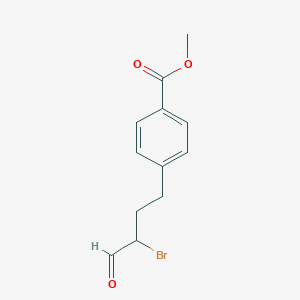

Methyl 4-(3-bromo-4-oxobutyl)benzoate

Descripción general

Descripción

Methyl 4-(3-bromo-4-oxobutyl)benzoate is a chemical compound with the molecular formula C12H13BrO3 . It is also known by other names such as 4-(3-Bromo-4-oxobutyl)benzoic acid methyl ester .

Molecular Structure Analysis

The InChI representation of Methyl 4-(3-bromo-4-oxobutyl)benzoate isInChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 . The Canonical SMILES representation is COC(=O)C1=CC=C(C=C1)CCC(C=O)Br . Physical And Chemical Properties Analysis

Methyl 4-(3-bromo-4-oxobutyl)benzoate has a molecular weight of 285.13 g/mol . It has a density of 1.4±0.1 g/cm³ . Its boiling point is 356.2±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.1±3.0 kJ/mol . The flash point is 169.2±26.5 °C . The index of refraction is 1.547 . The molar refractivity is 64.7±0.3 cm³ . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 6 freely rotating bonds . The polar surface area is 43 Ų . The polarizability is 25.7±0.5 10^-24 cm³ . The surface tension is 44.4±3.0 dyne/cm . The molar volume is 204.0±3.0 cm³ .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Methyl 4-(3-bromo-4-oxobutyl)benzoate Applications

Methyl 4-(3-bromo-4-oxobutyl)benzoate is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmaceutical Chemistry: This compound serves as an intermediate in the synthesis of pharmaceutically active compounds. For instance, it is used in the multistep synthesis of the disodium salt of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid . This process involves the bromination of aldehydes using pyridinium bromide perbromide, which yields high-end products efficiently .

Medical Chemistry: In medical chemistry, Methyl 4-(3-bromo-4-oxobutyl)benzoate is utilized for preparing benzoic acid derivatives that are crucial intermediates in drug development . The method for its synthesis is significant as it provides a simple process with a high yield of the end-product, which is essential for cost-effective drug production .

Photochemistry: The compound is involved in the synthesis of photoactive materials. Although not directly cited for Methyl 4-(3-bromo-4-oxobutyl)benzoate, related compounds such as Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate have been studied for their photoactive properties in solid-state materials . These materials are promising for applications like advanced sensors, drug delivery, and data storage.

Synthesis of Antifolates: Antifolates are a class of antimetabolite medications that inhibit folate enzymes, which are necessary for DNA synthesis. Methyl 4-(3-bromo-4-oxobutyl)benzoate may be used in the synthesis of analogs employed as antifolates, contributing to the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Methyl 4-(3-bromo-4-oxobutyl)benzoate is a complex organic compound

Mode of Action

It’s important to note that the compound contains a bromo group, which is often involved in electrophilic aromatic substitution reactions, and an ester group, which can undergo hydrolysis and other reactions .

Result of Action

It’s known that the compound is used as an intermediate in the synthesis of other compounds

Propiedades

IUPAC Name |

methyl 4-(3-bromo-4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYOKAHNJQOAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-bromo-4-oxobutyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)